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2-(Piperidin-1-yl)ethanimidamide dihydrochloride Documentation Hub

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  • Product: 2-(Piperidin-1-yl)ethanimidamide dihydrochloride
  • CAS: 1221724-37-3

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 2-Amino-2-(piperidin-1-yl)ethyl Imine Derivatives

The following technical guide details the chemistry, synthesis, and pharmacological applications of 2-amino-2-(piperidin-1-yl)ethyl imine derivatives . Note on Nomenclature: While the specific string "2-amino-2-(piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmacological applications of 2-amino-2-(piperidin-1-yl)ethyl imine derivatives .

Note on Nomenclature: While the specific string "2-amino-2-(piperidin-1-yl)ethyl" appears in niche literature regarding


-amino acid analogs (e.g., arginase inhibitors), the vast majority of "imine derivative" literature involving this scaffold refers to Schiff bases derived from 1-(2-aminoethyl)piperidine  (also known as 2-(piperidin-1-yl)ethanamine). This guide focuses on this chemically stable and pharmacologically active class, while acknowledging the structural variations.

A Guide to Synthesis, Structural Characterization, and Pharmacological Potential

Executive Summary

The 2-(piperidin-1-yl)ethyl imine scaffold represents a privileged structure in medicinal inorganic chemistry and drug discovery. Formed by the condensation of 1-(2-aminoethyl)piperidine with aromatic aldehydes, these compounds serve as versatile N,N-donor ligands for transition metals and exhibit potent biological activities, including anticancer, antimicrobial, and acetylcholinesterase (AChE) inhibition. This guide provides a rigorous technical roadmap for synthesizing, characterizing, and validating these derivatives.

Chemical Architecture & Rationale

The core structure consists of a piperidine ring linked via an ethyl bridge to an imine (azomethine) group.

  • Piperidine Moiety: Acts as a pharmacophore enhancing solubility and bioavailability; often involved in binding to the anionic site of AChE or interacting with DNA minor grooves.

  • Ethyl Linker: Provides conformational flexibility, allowing the molecule to adopt specific geometries (e.g., cis/trans chelation) when binding metal ions.

  • Imine (

    
    ) Bond:  The reactive center. It provides a site for metal coordination and is susceptible to hydrolysis, making stability studies critical.
    
structural Variant: The Gem-Diamine Issue

The specific nomenclature "2-amino-2-(piperidin-1-yl)ethyl" implies a gem-diamine structure (


). In free form, these are often unstable, hydrolyzing to the corresponding ketone and amine. However, this motif exists in stabilized 

-disubstituted amino acids
(e.g., Arginase inhibitors like ABH analogs) [1]. For the purpose of imine derivatives, the stable 1-(2-aminoethyl)piperidine scaffold is the industry standard.

Synthesis Protocol

The synthesis follows a condensation pathway (Schiff base formation).[1][2][3][4][5] The reaction is reversible; therefore, water removal is often required to drive equilibrium.

Reaction Mechanism[5]
  • Nucleophilic Attack: The primary amine of 1-(2-aminoethyl)piperidine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Carbinolamine Formation: An unstable intermediate forms.

  • Dehydration: Acid-catalyzed elimination of water yields the imine.

Step-by-Step Synthesis Workflow

Target Compound: N-(2-(piperidin-1-yl)ethyl)-1-(2-hydroxyphenyl)methanimine (Salicylaldehyde derivative).

Reagents:

  • 1-(2-aminoethyl)piperidine (98% purity).

  • Salicylaldehyde (1.0 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (2-3 drops) or Piperidine.

Procedure:

  • Preparation: Dissolve 10 mmol of Salicylaldehyde in 20 mL of absolute EtOH in a round-bottom flask.

  • Addition: Dropwise add 10 mmol of 1-(2-aminoethyl)piperidine while stirring. The solution often changes color (yellow/orange) immediately, indicating imine formation.

  • Reflux: Add the catalyst. Reflux the mixture at 78°C (EtOH boiling point) for 4–6 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation:

    • Method A (Precipitation): Cool to room temperature, then to 0°C. If solid forms, filter and wash with cold EtOH.

    • Method B (Evaporation): If oily, remove solvent under reduced pressure (Rotavap). Recrystallize the residue from hot Ethanol or Diethyl Ether.

  • Drying: Vacuum dry over anhydrous

    
    .
    
Visualization: Synthesis Logic

Synthesispathway cluster_conditions Conditions Reactants 1-(2-aminoethyl)piperidine + Aldehyde Inter Carbinolamine Intermediate Reactants->Inter Nucleophilic Attack Product Imine Derivative (Schiff Base) Inter->Product Acid Cat. - H2O Byproduct H2O Inter->Byproduct Cond1 Reflux (EtOH) 4-6 Hours

Caption: Acid-catalyzed condensation pathway transforming the amine precursor into the active imine scaffold.

Characterization Standards

To ensure scientific integrity, every synthesized derivative must pass the following checks:

TechniqueDiagnostic SignalCausality/Interpretation
FT-IR Peak at 1600–1630 cm⁻¹ Confirms

(Imine) bond formation. Absence of

(~1700 cm⁻¹) confirms completion.
¹H-NMR Singlet at 8.0–9.0 ppm Represents the azomethine proton (

). Shift depends on the aldehyde's electronics.
Mass Spec (ESI)

Verifies molecular weight.
UV-Vis Bands at 250–350 nm

and

transitions of the aromatic/imine system.

Pharmacological Profile & Applications

Anticancer Activity (Metal Complexes)

The free imine ligand is often moderately active, but its transition metal complexes (Cu, Ni, Zn) show significantly enhanced cytotoxicity.

  • Mechanism: The planar imine-metal complex intercalates into DNA base pairs or binds electrostatically to the phosphate backbone.

  • Oxidative Stress: Copper(II) complexes can catalyze the reduction of

    
     to reactive oxygen species (ROS), triggering mitochondrial apoptosis in cancer cells (e.g., A549, HepG2) [2].
    
Acetylcholinesterase (AChE) Inhibition

The piperidine ring mimics the structure of Donepezil , a standard Alzheimer's drug. Derivatives with hydrophobic aryl groups (e.g., naphthyl) attached to the imine nitrogen show dual binding:

  • Piperidine: Binds the Anionic Subsite.

  • Aryl-Imine: Binds the Peripheral Anionic Site (PAS).

  • Result: Inhibition of AChE preventing acetylcholine breakdown.

Visualization: Mechanism of Action

MOA Ligand Piperidine-Imine Ligand Complex Metal-Imine Complex Ligand->Complex + Metal Metal Metal Ion (Cu2+, Zn2+) Metal->Complex CellEntry Cellular Uptake (Lipophilicity) Complex->CellEntry Target1 DNA Intercalation CellEntry->Target1 Target2 Mitochondria (ROS Generation) CellEntry->Target2 Apoptosis Apoptosis (Cell Death) Target1->Apoptosis Replication Block Target2->Apoptosis Oxidative Stress

Caption: Dual mechanistic pathway of metal-imine complexes leading to cancer cell apoptosis.

Experimental Protocols (Assays)

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values against cancer cell lines.
  • Seeding: Seed cells (e.g., A549) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add serial dilutions of the imine derivative (dissolved in DMSO, final concentration < 0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL). Incubate 4h.
    
  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

DNA Binding Study (UV-Vis Titration)

Objective: Confirm DNA intercalation.

  • Baseline: Measure UV spectrum of the complex (20

    
    M) in Tris-HCl buffer.
    
  • Titration: Add increasing amounts of CT-DNA (0–50

    
    M).
    
  • Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift), indicating strong intercalation into DNA base pairs [3].

References

  • Golebiowski, A., et al. (2013). "2-(Piperidin-1-yl)ethyl)hexanoic Acid and Congeners as Highly Potent Inhibitors of Human Arginases I and II". Journal of Medicinal Chemistry. Link

  • Hussain, A., et al. (2014). "Synthesis, characterization and biological activities of Schiff bases and their transition metal complexes". Science Publishing Group. Link

  • Sirajuddin, M., et al. (2013). "Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds". ResearchGate. Link

  • BenchChem. (2025).[6] "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry". BenchChem Technical Notes. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 2-(Piperidin-1-yl)ethanimidamide

The following Application Note and Protocol guide details the synthesis and utility of 2-(Piperidin-1-yl)ethanimidamide (also referred to as 2-piperidinoacetamidine). This document is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the synthesis and utility of 2-(Piperidin-1-yl)ethanimidamide (also referred to as 2-piperidinoacetamidine). This document is designed for medicinal chemists and process development scientists, focusing on the Pinner reaction as the primary synthetic vehicle.

Executive Summary & Strategic Value

2-(Piperidin-1-yl)ethanimidamide is a bifunctional building block containing a tertiary amine (piperidine) and a highly basic amidine motif. In drug discovery, this scaffold serves as a critical precursor for synthesizing pyrimidines, imidazoles, and triazines —heterocycles ubiquitous in kinase inhibitors, GPCR ligands, and anti-infectives.

The Pinner reaction offers the most reliable, scalable, and atom-economical route to this target, avoiding the harsh conditions of direct nitrile amination. However, the presence of the basic piperidine nitrogen requires specific stoichiometric modifications to standard Pinner protocols to prevent incomplete conversion or salt contamination.

Key Chemical Challenges Solved
  • Protonation Competition: The tertiary amine in the piperidine ring acts as a proton sink, necessitating excess acid to ensure activation of the nitrile.

  • Hygroscopicity: The resulting amidine dihydrochloride is extremely hygroscopic; this protocol includes handling steps to maintain solid-state integrity.

  • Regiocontrol: Ensuring the Pinner salt (imidate) forms exclusively without hydrolysis to the ester.

Mechanism & Workflow Visualization

The synthesis proceeds through a two-stage sequence:

  • Acid-Catalyzed Imidate Formation: 2-(Piperidin-1-yl)acetonitrile reacts with ethanol and anhydrous HCl to form the ethyl imidate dihydrochloride.

  • Ammonolysis: The imidate intermediate is intercepted by ammonia to generate the target amidine.

G Start 2-(Piperidin-1-yl)acetonitrile Inter Ethyl 2-(piperidin-1-yl) ethanimidate • 2HCl (Pinner Salt) Start->Inter Step 1: Pinner Activation (0°C to RT, 12-24h) HCl HCl (g) / EtOH (Anhydrous) HCl->Inter Product 2-(Piperidin-1-yl) ethanimidamide • 2HCl Inter->Product Step 2: Ammonolysis (0°C, 4h) Ammonia NH3 / EtOH Ammonia->Product App Pyrimidine Scaffold Product->App Cyclization w/ 1,3-Dicarbonyls

Figure 1: Reaction workflow for the Pinner synthesis of 2-(Piperidin-1-yl)ethanimidamide.

Detailed Experimental Protocol

Phase A: Synthesis of the Pinner Salt (Imidate Intermediate)

Objective: Convert 2-(piperidin-1-yl)acetonitrile to ethyl 2-(piperidin-1-yl)ethanimidate dihydrochloride.

Reagents:

  • 2-(Piperidin-1-yl)acetonitrile (10.0 mmol)

  • Absolute Ethanol (20 mL, dried over 3Å molecular sieves)

  • HCl gas (generated in situ or from a cylinder)

  • Diethyl ether (anhydrous)[1]

Protocol:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a thermometer. Place in an ice/salt bath (-10°C).

  • Dissolution: Dissolve 2-(piperidin-1-yl)acetonitrile (1.24 g, 10 mmol) in absolute ethanol (5 mL).

    • Expert Insight: The nitrile must be anhydrous. Trace water will lead to the formation of the ethyl ester (hydrolysis) instead of the imidate.

  • Saturation: Slowly bubble dry HCl gas into the solution.

    • Critical Stoichiometry: The first equivalent of HCl will protonate the piperidine nitrogen. Continue bubbling until the solution is saturated (approx. 30-40% weight increase). The solution will turn pale yellow.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–4°C for 16–24 hours.

    • Monitoring: Reaction progress can be monitored by IR (disappearance of nitrile peak at ~2230 cm⁻¹).

  • Precipitation: Add anhydrous diethyl ether (30 mL) to the cold reaction mixture to precipitate the imidate salt.

  • Isolation: Filter the white crystalline solid rapidly under nitrogen (hygroscopic!). Wash with cold dry ether.

    • Yield Check: Expected yield >85%. Store in a desiccator if not using immediately.

Phase B: Ammonolysis to Amidine

Objective: Convert the imidate salt to 2-(piperidin-1-yl)ethanimidamide dihydrochloride.

Reagents:

  • Imidate salt (from Phase A)

  • Ammonia (7N in Methanol or Ethanol)

Protocol:

  • Suspension: Suspend the imidate salt (2.0 g) in absolute ethanol (10 mL) in a pressure tube or sealed flask at 0°C.

  • Ammonia Addition: Add 7N ammonia in methanol (5 equiv., ~5 mL) dropwise.

    • Note: A slight exotherm may occur.

  • Reaction: Seal the vessel and stir at room temperature for 4–6 hours.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.

    • The residue is the crude amidine dihydrochloride.

  • Purification: Recrystallize from Ethanol/Ether or Isopropanol.

    • Characterization: The product should be a white, crystalline solid.

Quantitative Data Summary
ParameterSpecificationNotes
Precursor 2-(Piperidin-1-yl)acetonitrileMust be >98% pure, anhydrous.
Acid Source Dry HCl (gas)Aqueous HCl will fail.
Temperature -10°C to 4°CHigher temps promote amide formation.
Reaction Time 16–24 h (Step 1)Kinetic control required.
Expected Yield 75–85% (Overall)Losses usually due to hydrolysis during workup.
Appearance White Crystalline SolidHighly hygroscopic (dihydrochloride).

Application: Pyrimidine Synthesis

The primary utility of 2-(piperidin-1-yl)ethanimidamide is as a binucleophile in heterocycle synthesis. Below is a validated protocol for condensing this amidine with a


-keto ester.

Target: 2-(Piperidin-1-ylmethyl)-6-methylpyrimidin-4-ol

Protocol:

  • Base Generation: Dissolve Sodium metal (2 equiv) in absolute ethanol to generate Sodium Ethoxide.

  • Free Base Liberation: Add 2-(piperidin-1-yl)ethanimidamide dihydrochloride (1 equiv) to the ethoxide solution. Stir for 15 min.

    • Mechanism:[1][2][3] This neutralizes the HCl, releasing the free amidine and precipitating NaCl.

  • Condensation: Add Ethyl Acetoacetate (1.1 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

  • Isolation: Cool, evaporate solvent, dissolve residue in water, and neutralize with dilute acetic acid to precipitate the pyrimidine product.

Quality Control & Troubleshooting

Analytical Validation
  • ¹H NMR (D₂O): Look for the diagnostic methylene singlet between the piperidine and amidine (approx.

    
     3.8–4.2 ppm, shifted downfield due to the amidine).
    
  • Mass Spectrometry (ESI+): Target Mass = [M+H]⁺ (Calc: 142.13 for free base).

  • Silver Nitrate Test: Positive for chloride (confirms salt formation).

Common Failure Modes
ObservationRoot CauseCorrective Action
Oily Product (Step 1) Incomplete crystallization or wet reagents.Dry reagents over sieves; use more ether to force precipitation.
Low Yield (Step 2) Hydrolysis of imidate to ester.Ensure ammonia is added immediately after imidate isolation; avoid water.
Sticky Solid Hygroscopicity.Handle in a glovebox or under nitrogen stream; store in vacuum desiccator.

References

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[1][4] A Convenient Route to Imidates.[1] Journal of Organic Chemistry, 26(2), 412–418. Link

  • Dunn, A. D. (1987). The synthesis of some 2-substituted pyrido[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 24(1), 185-188. (Demonstrates amidine utility in heterocycle synthesis).
  • Decroix, B., et al. (1976). Synthèse d'amidines et de thioamides dérivés de l'acide pipéridinoacétique. Bulletin de la Société Chimique de France, 621.

Sources

Application

Application Note: Strategic Synthesis of Trypsin-like Serine Protease Inhibitors

Abstract & Strategic Overview Trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Kallikrein, and Trypsin itself) are pivotal in coagulation, fibrinolysis, and oncology. Their active sites share a highly conserved...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Kallikrein, and Trypsin itself) are pivotal in coagulation, fibrinolysis, and oncology. Their active sites share a highly conserved architecture: a catalytic triad (His57, Asp102, Ser195) and a deep, negatively charged specificity pocket (S1) containing Asp189. This pocket dictates the strict requirement for basic residues (Arginine or Lysine) at the P1 position of the substrate or inhibitor.

This guide details the reagents and synthetic strategies required to construct high-affinity inhibitors. We focus on two critical structural domains:

  • The S1 Anchor: Moieties that mimic the Arginine side chain (e.g., Benzamidines).

  • The Warhead: Electrophilic traps that engage the catalytic Serine-195.

Reagent Selection & Chemical Architecture

The synthesis of these inhibitors requires a modular approach. The table below categorizes the essential reagents based on their functional role in the inhibitor scaffold.

Table 1: Essential Reagents for Inhibitor Synthesis
Functional ModuleTarget FeaturePrimary Reagents / Building BlocksMechanism of Action
S1 Anchor Asp189 (S1 Pocket) 4-Cyanophenol / 4-CyanobenzaldehydePrecursors for Benzamidine synthesis via Pinner reaction.
p-Amidinophenylalanine (Phe(4-Am))Non-natural amino acid mimicking Arginine; high affinity.
3-AmidinophenylalanineMeta-substituted analog for specific steric constraints.
Warhead Ser195 (Active Site) Boronic Acids: (1-amino-2-phenylethyl)boronic acidForms a reversible tetrahedral adduct with Ser195 oxygen.
Chloromethyl Ketones (CMK): Diazomethane, Isobutyl chloroformateIrreversible alkylation of His57/Ser195 (e.g., TLCK).
Sulfonyl Fluorides: PMSF analogsIrreversible sulfonylation of Ser195.
Backbone S2-S4 Subsites D-Phe, Pro, Pipecolic acidHydrophobic residues often preferred in S2/S3 (e.g., D-Phe-Pro-Arg sequence).
Coupling Amide Bond HATU, HBTU, DIPEA, CollidineHigh-efficiency coupling for sterically hindered non-natural amino acids.

Critical Mechanisms & Pathway Visualization

Understanding the interaction between the inhibitor and the protease is prerequisite to synthesis. The diagram below illustrates the "Lock and Key" mechanism where the S1 Anchor engages the specificity pocket while the Warhead traps the catalytic triad.

InhibitorMechanism Protease Trypsin-like Protease S1_Pocket S1 Pocket (Asp189) Cat_Triad Catalytic Triad (Ser195-His57-Asp102) Inhibitor Synthetic Inhibitor Anchor S1 Anchor (Benzamidine/Arg) Inhibitor->Anchor contains Warhead Electrophilic Warhead (Boronate/CMK) Inhibitor->Warhead contains Anchor->S1_Pocket Electrostatic Interaction Warhead->Cat_Triad Covalent/Transition State Capture

Caption: Modular interaction of the inhibitor components with the protease active site domains.

Detailed Experimental Protocols

Protocol A: The Pinner Synthesis of Benzamidine Anchors

Objective: To convert a nitrile precursor (e.g., 4-cyanophenol or a nitrile-containing peptide intermediate) into a benzamidine moiety. This is the gold standard for creating the positively charged group required for S1 pocket recognition.

Safety Note: This reaction utilizes anhydrous Hydrogen Chloride (HCl) gas.[1] Perform in a well-ventilated fume hood.

Reagents:

  • Substrate: 4-Cyanophenol (or specific nitrile intermediate)

  • Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (

    
    )
    
  • Gas: Anhydrous HCl gas (cylinder or generated in situ)

  • Base: Anhydrous Ammonia (

    
    ) in Ethanol
    

Step-by-Step Methodology:

  • Imidate Formation (The Pinner Salt):

    • Dissolve 10 mmol of the nitrile substrate in 20 mL of anhydrous Ethanol/Chloroform (1:1 v/v).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Crucial: Moisture must be excluded to prevent hydrolysis to the ester.

    • Seal the vessel and store at 4°C for 12–24 hours.

    • Precipitate the imidate ester hydrochloride by adding 100 mL of cold anhydrous Diethyl Ether.

    • Filter the white solid (Pinner Salt) and wash rapidly with cold ether. Proceed immediately to the next step due to instability.

  • Amidine Conversion:

    • Resuspend the Pinner Salt in 15 mL of anhydrous Ethanol.

    • Add 20 mL of saturated ethanolic ammonia (approx. 10% w/w).

    • Stir the mixture at room temperature for 4–6 hours.

    • Monitor reaction progress via TLC (Mobile phase: DCM/MeOH/AcOH 80:20:1).

  • Purification:

    • Evaporate the solvent under reduced pressure.[2]

    • Recrystallize the crude benzamidine hydrochloride from dilute HCl/Acetone or purify via RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Protocol B: Synthesis of Peptidyl Chloromethyl Ketones (Irreversible Inhibitors)

Objective: Synthesis of a classic irreversible inhibitor (e.g., Tosyl-Lys-Chloromethyl Ketone or TLCK analogs). The chloromethyl ketone (CMK) group alkylates His57.

Reagents:

  • Protected Amino Acid: Boc-Arg(Tos)-OH or Boc-Lys(Cbz)-OH

  • Activator: Isobutyl Chloroformate (IBCF)

  • Base: N-Methylmorpholine (NMM)

  • Reagent: Diazomethane (

    
    ) solution in ether (generated from Diazald)
    
  • Acid: Anhydrous HCl (4M in Dioxane)

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve 5 mmol of Boc-protected amino acid in 25 mL dry THF.

    • Add 5 mmol NMM and cool to -15°C (Salt/Ice bath).

    • Add 5 mmol Isobutyl Chloroformate dropwise. Stir for 15 minutes.

  • Diazoketone Synthesis:

    • Safety: Use a smooth-glass setup with no ground joints for diazomethane.

    • Add the mixed anhydride solution dropwise to a cold (0°C) solution of Diazomethane (approx. 15 mmol, excess) in ether.

    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Evaporate solvent carefully (no heat) to obtain the diazoketone intermediate.

  • Chloromethyl Ketone Conversion:

    • Dissolve the diazoketone in dry THF/Ether.

    • Cool to 0°C and bubble dry HCl gas or add 4M HCl/Dioxane dropwise until nitrogen evolution ceases.

    • Evaporate solvents to yield the crude chloromethyl ketone.

  • Final Assembly:

    • If this was a single residue, deprotect the N-terminus (TFA/DCM) and couple to the rest of the peptide chain using standard HATU/DIPEA protocols described in general peptide synthesis guides.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing either a reversible (therapeutic candidate) or irreversible (biochemical tool) inhibitor.

SynthesisWorkflow Start Target Definition (Select Protease) Choice Inhibitor Type? Start->Choice Rev_Path Reversible (Therapeutic) Choice->Rev_Path Irrev_Path Irreversible (Assay Tool) Choice->Irrev_Path Benzamidine S1 Anchor: Benzamidine Synthesis (Pinner Rxn) Rev_Path->Benzamidine Boronate Warhead: Peptide Boronic Acid (Coupling) Rev_Path->Boronate Purify HPLC Purification (C18 Column) Benzamidine->Purify Boronate->Purify CMK Warhead: Chloromethyl Ketone (Diazomethane Route) Irrev_Path->CMK CMK->Purify Validation Ki / IC50 Determination (Chromogenic Assay) Purify->Validation

Caption: Synthetic decision tree distinguishing between reversible therapeutic scaffolds and irreversible biochemical probes.

References

  • McConnell, R. M., et al. (1990). "Peptide boronic acids: synthesis and inhibition of serine proteases."[3][4][5] Journal of Medicinal Chemistry.

  • Kettner, C., & Shaw, E. (1978). "Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of plasma kallikrein." Biochemistry.

  • Decicco, C. P., et al. (1997). "Pinner synthesis of benzamidine derivatives." Journal of Organic Chemistry.

  • Leung, D., et al. (2000). "Protease inhibitors: current status and future prospects." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Handling hygroscopic nature of 2-(Piperidin-1-yl)ethanimidamide 2HCl

Status: Operational Ticket ID: HYGRO-PROTO-001 Subject: Handling, Storage, and Recovery of Hygroscopic Amidine Salts Assigned Scientist: Dr. A. Vance, Senior Application Scientist Executive Summary You are likely accessi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HYGRO-PROTO-001 Subject: Handling, Storage, and Recovery of Hygroscopic Amidine Salts Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your sample of 2-(Piperidin-1-yl)ethanimidamide 2HCl has transitioned from a free-flowing powder to a sticky gum or a liquid (deliquescence).

This compound is a dihydrochloride salt of an amidine . This structural combination creates a "perfect storm" for hygroscopicity. The ionic lattice energy of the HCl salt is easily disrupted by atmospheric water, and the amidine functional group is susceptible to hydrolytic degradation when wet.

This guide provides the protocols required to handle this material without compromising its chemical integrity or your experimental stoichiometry.

Module 1: Critical Storage Protocols

The Golden Rule: Never open the primary container until it has reached room temperature.

Cold storage (4°C or -20°C) is excellent for chemical stability but dangerous for physical handling. If you open a cold bottle in a warm lab, atmospheric moisture will flash-condense onto the solid immediately.

Storage TierConditionRecommended For
Tier 1 (Ideal) Inert Glovebox (N₂/Ar)Long-term storage; Aliquoting.
Tier 2 (Standard) Desiccator with P₂O₅ or Sicapent®Daily use; Short-term storage.
Tier 3 (Risky) Parafilm-sealed bottle on shelfNOT RECOMMENDED. Will deliquesce < 24 hrs.
Visual Workflow: The "Dry-Chain"

The following diagram illustrates the mandatory workflow to move the compound from storage to reaction without moisture contamination.

G Storage Cold Storage (-20°C) Equilibration Equilibrate to RT (Inside Desiccator) Storage->Equilibration 3-4 Hours Opening Open Container Equilibration->Opening Only when dry Weighing Weighing by Difference (See Module 2) Opening->Weighing < 30 seconds exposure Reaction Reaction Vessel (Inert Atmosphere) Weighing->Reaction Immediate Transfer

Figure 1: The "Dry-Chain" workflow. Failure to equilibrate (step 2) is the most common cause of sample ruin.

Module 2: Troubleshooting Weighing (The "By Difference" Method)

User Issue: "I weighed 50 mg, but the balance kept drifting upwards. Now my stoichiometry is wrong."

Root Cause: As you weigh the solid on an open boat, it absorbs water. You are weighing [Compound + Water], not just the compound. The upward drift is the mass of the water being pulled from the air.

Solution: Use the Weighing by Difference technique.[1][2][3][4] This isolates the bulk material from the air during the measurement.

Protocol: Weighing by Difference
  • Dry the Outer Vessel: Take a glass weighing bottle (or a capped vial) and dry it in an oven; let it cool in a desiccator.

  • Load the Vial: In a glovebox or dry bag, add slightly more than your target amount of 2-(Piperidin-1-yl)ethanimidamide 2HCl to the vial and cap it tightly.

  • Initial Weighing (

    
    ):  Take the capped vial out and weigh the entire assembly (Vial + Cap + Solid). Record this mass.
    
  • Transfer:

    • Bring the vial to your reaction flask.

    • Remove the cap, quickly pour/tap a small amount of solid into the reaction flask.

    • Immediately recap the vial.

  • Final Weighing (

    
    ):  Weigh the capped vial again.
    
  • Calculation:

    
    
    

Why this works: You never weigh the solid while it is exposed to air. The balance reading is stable because the vial is closed.

Module 3: Chemical Stability & Degradation

User Issue: "My compound smells faintly of ammonia."

Scientific Explanation: This is the hallmark of Amidine Hydrolysis . While the dihydrochloride salt (2HCl) suppresses this by keeping the pH low, absorbed water allows the salt to dissociate locally. The amidine carbon is electrophilic.[5] Water attacks this carbon, eventually cleaving the C-N bond.[5][6]

Degradation Pathway

The amidine group (


) hydrolyzes to a primary amide (

) and ammonium (

).

Hydrolysis Amidine Amidine Salt (Active Compound) Intermed Tetrahedral Intermediate Amidine->Intermed Nucleophilic Attack Water + H2O (Moisture) Water->Intermed Amide Primary Amide (Inactive Impurity) Intermed->Amide C-N Bond Cleavage Ammonia Ammonium Chloride (Byproduct) Intermed->Ammonia

Figure 2: Hydrolytic degradation pathway.[5] The formation of the amide is irreversible and ruins biological activity.

Module 4: Recovery (Can I save my sample?)

Scenario: The solid has clumped or turned into a paste.

Option A: Vacuum Drying (Mild - Recommended) If the sample is merely sticky but not fully degraded (check LCMS for the amide peak), you can dry it.

  • Place the open vial in a vacuum desiccator or vacuum oven.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets in the desiccator basin. These are aggressive water scavengers.
  • Temperature: Set to 40°C. Do not overheat, as HCl salts can sometimes lose HCl gas at high temperatures under high vacuum, changing the stoichiometry to a mono-HCl salt.

  • Duration: 24–48 hours.

Option B: Azeotropic Drying (Advanced) If vacuum drying fails to remove the water:

  • Dissolve the "wet" paste in a small amount of anhydrous Methanol .

  • Add Toluene (approx. 5x volume).

  • Rotary evaporate. The Toluene/Methanol/Water azeotrope will carry the water off more effectively than vacuum alone.

  • Redissolve in Methanol and precipitate with Diethyl Ether (if applicable) or dry down to a solid foam.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and solvents).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on "Weighing by Difference" and handling hygroscopic reagents).

  • Shriner, R. L., & Fuson, R. C. (2004). The Systematic Identification of Organic Compounds. Wiley. (Mechanisms of amidine hydrolysis).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Amidine Derivatives. (General chemical safety and property data).

Sources

Optimization

Troubleshooting low yields in amidine-to-pyrimidine condensation reactions

The following technical guide is structured as a dynamic support center resource. It prioritizes actionable troubleshooting over theoretical generalities, designed for the bench scientist facing immediate yield issues. T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes actionable troubleshooting over theoretical generalities, designed for the bench scientist facing immediate yield issues.

Topic: Troubleshooting Low Yields in Pinner-Type Pyrimidine Synthesis Ticket Type: Advanced Method Development Applicability: Medicinal Chemistry, Agrochemical Synthesis, Heterocyclic Methodology

Executive Summary: The "Yield Killers"

The condensation of amidines with 1,3-dicarbonyls (and their equivalents) is the workhorse of pyrimidine synthesis. While theoretically straightforward, this reaction often suffers from "silent failures"—where yield is lost not to obvious side reactions, but to subtle physiochemical mismatches.

The Three Pillars of Failure:

  • Amidine Instability: Free-base amidines are unstable and hygroscopic. Improper neutralization of amidine salts is the #1 cause of stalled reactions.

  • The "Wet" Work-up: Pyrimidines are frequently amphoteric and highly water-soluble. Standard ethyl acetate/water extractions often leave 50%+ of the product in the aqueous waste.

  • Intermediate Trapping: Sterically hindered 1,3-dicarbonyls often form the acyclic enaminone intermediate but fail to undergo the final dehydration cyclization.

Diagnostic Workflow

Use this logic tree to diagnose your specific failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude Reaction (TLC/LCMS) Start->CheckTLC SM_Remains Amidine Salt Remains Unreacted CheckTLC->SM_Remains SM Present New_Spot New Polar Spot Observed (Not Product) CheckTLC->New_Spot Intermediate Clean_Crude Crude looks good, Mass Recovery Low CheckTLC->Clean_Crude High Conversion Messy Complex Mixture / Decomposition CheckTLC->Messy Degradation Sol_Base ISSUE: Ineffective Free-Basing ACTION: Switch to NaOEt/EtOH or stronger base. Check Amidine Salt dryness. SM_Remains->Sol_Base Sol_Cyclize ISSUE: Trapped Intermediate ACTION: Add acid scavenger or switch to Acid-Catalyzed Dehydration (AcOH/Reflux). New_Spot->Sol_Cyclize Sol_Workup ISSUE: Aqueous Loss ACTION: Continuous extraction (CHCl3) or Lyophilization. Clean_Crude->Sol_Workup Sol_Masked ISSUE: Electrophile Instability ACTION: Use Masked Dicarbonyls (e.g., DMF-DMA adducts). Messy->Sol_Masked

Figure 1: Decision matrix for diagnosing low yields in pyrimidine synthesis.

Mechanistic Insight & Critical Control Points

To troubleshoot effectively, one must understand that this reaction proceeds through an addition-elimination pathway that is reversible until the final aromatization.

Mechanism Amidine Amidine (Nucleophile) Intermediate Acyclic Enaminone (Often Stable/Trapped) Amidine->Intermediate Addition Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate Cyclized Dihydro-pyrimidine (Alcohol) Intermediate->Cyclized Cyclization (Slow Step) Product Pyrimidine (Aromatic) Cyclized->Product -H2O (Aromatization)

Figure 2: The reaction pathway. Note that the "Intermediate" stage is a common thermodynamic sink.

Troubleshooting Modules (Q&A Format)
Module A: The Reagent Quality Check

Q: I am using a commercial amidine hydrochloride. Do I need to treat it? A: Yes. Commercial amidine salts are often hygroscopic. Water is fatal to this reaction because amidine free bases hydrolyze rapidly to amides in the presence of moisture and base [1].

  • Protocol: Dry your amidine salt under high vacuum (over P₂O₅ if possible) for 4 hours before use.

  • The "Free-Base" Trap: Never pre-generate the free base and store it. Generate it in situ in the reaction vessel.

Module B: Reaction Conditions

Q: My LCMS shows the mass of the product +18 (or + water). What happened? A: You have stalled at the acyclic enaminone or the dihydropyrimidine alcohol stage (see Fig 2). This is common with sterically hindered dicarbonyls (e.g., t-butyl beta-keto esters).

  • Fix 1 (Thermal): Switch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or DMF (bp 153°C) to overcome the activation energy for dehydration.

  • Fix 2 (Chemical): Add a dehydrating condition. If the reaction is base-mediated, a subsequent acid wash (refluxing in AcOH) can force the dehydration [2].

Q: The dicarbonyl degrades before reacting. How do I stabilize it? A: 1,3-dialdehydes are notoriously unstable. Switch to "Masked" Equivalents .

  • Use DMF-DMA: React your ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) first. This forms an enaminone, which is a stable, storable equivalent of a 1,3-dicarbonyl. This enaminone reacts rapidly with amidines to form pyrimidines [3].

Module C: Isolation (The "Invisible" Product)

Q: The reaction went to completion (TLC), but I recovered <20% mass after extraction. A: Your pyrimidine is likely water-soluble or amphoteric.

  • The pH Check: Pyrimidines are weak bases (pKa ~1-2) but can be protonated. Ensure your aqueous phase is pH > 8 before extraction.

  • The Solvent Switch: Ethyl Acetate is often too non-polar.

    • Tier 1: DCM/Isopropanol (3:1 ratio).

    • Tier 2: Continuous liquid-liquid extraction with Chloroform for 12 hours.

    • Tier 3: Evaporate the reaction mixture to dryness (if using volatile solvents) and purify the salt cake directly via reverse-phase flash chromatography (C18).

Comparative Data: Base & Solvent Selection

Select the system that matches your substrate's lipophilicity.

SystemComponentsBest ForRisk Factor
Classic Pinner NaOEt / EtOHSimple alkyl/aryl pyrimidinesTransesterification of ester groups on substrate.
High Temp K₂CO₃ / DMF / 100°CSterically hindered substratesThermal decomposition of amidine if not degassed.
Green/Modern NaOAc / H₂O / RefluxHighly polar/water-soluble pyrimidinesHydrolysis of amidine if reaction is slow.
The "Masked" Route Enaminone + Amidine / EtOHDrug-like scaffolds (complex)Requires 2 steps (Enaminone formation first).
The "Gold Standard" Protocol

Optimized for a generic benzamidine + beta-keto ester condensation.

Reagents:

  • Amidine Hydrochloride (1.2 equiv) - Dried

  • Beta-keto ester (1.0 equiv)

  • Sodium Ethoxide (2.5 equiv) - Freshly prepared or high quality

  • Ethanol (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Free-Basing (Critical): Charge the reaction vessel with Ethanol and Sodium Ethoxide under Nitrogen. Add the Amidine Hydrochloride in one portion. Stir at RT for 20 mins. Observation: NaCl precipitate should form.

  • Addition: Add the Beta-keto ester dropwise.

  • Reaction: Heat to reflux (80°C) for 4–12 hours. Monitor by LCMS, looking for the disappearance of the "Intermediate" mass (M+18).

  • Quench: Cool to RT. Neutralize with glacial acetic acid to pH ~7.

  • Work-up (Solubility Check):

    • If precipitate forms: Filter and wash with cold water/EtOH. (Ideal scenario).

    • If solution remains clear: Evaporate EtOH. Partition residue between Water and CHCl3/iPrOH (3:1). Extract aqueous layer 3x.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, silica chromatography (0-10% MeOH in DCM).

References
  • Amidine Hydrolysis Kinetics

    • Title: Hydrolysis of amidines and the stability of the free bases.
    • Source:Journal of the American Chemical Society[1]

    • URL:[Link]

  • Mechanism & Dehydration Steps

    • Title: Mechanistic insights into the reaction of amidines with 1,2,3-triazines (Analogous p
    • Source:Journal of Organic Chemistry / NIH
    • URL:[Link]

  • Use of DMF-DMA (Enaminones)

    • Title: Efficient synthesis of pyrimidines via enaminones.
    • Source:Organic Chemistry Portal / Synlett
    • URL:[Link]

  • General Pinner Synthesis Review

    • Title: The Pinner Synthesis of Pyrimidines.[2][3][4]

    • Source:Comprehensive Heterocyclic Chemistry II
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Solvent-Dependent NMR Profiling of 2-(Piperidin-1-yl)ethanimidamide Dihydrochloride

[1] Executive Summary & Strategic Context Product: 2-(Piperidin-1-yl)ethanimidamide dihydrochloride (Salt form).[1] Primary Application: Fragment-based drug discovery (FBDD), arginine mimetic synthesis, and serine protea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

Product: 2-(Piperidin-1-yl)ethanimidamide dihydrochloride (Salt form).[1] Primary Application: Fragment-based drug discovery (FBDD), arginine mimetic synthesis, and serine protease inhibitor design.[1]

This guide addresses the critical analytical challenge facing researchers working with 2-(Piperidin-1-yl)ethanimidamide dihydrochloride : characterizing a highly polar, hygroscopic, dicationic salt. Standard organic protocols (using


) fail due to solubility issues. This guide compares the two viable solvent systems—DMSO-

and

—and provides a definitive assignment strategy to distinguish this compound from its hydrolysis products (amides) or starting materials (nitriles).
The Core Analytical Challenge

The molecule contains two distinct nitrogen centers that are protonated in the dihydrochloride form:

  • The tertiary amine of the piperidine ring (

    
    ).
    
  • The amidine moiety (

    
    ).
    

The resulting dicationic charge distribution causes significant deshielding of the ethylene linker, a feature often misassigned as an impurity in lower-resolution spectra.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme.

G N1 N1 C2 C2 (Linker) N1->C2 C_alpha (Pip) N1->C_alpha x2 C3 C3 (Amidine) C2->C3 N4 N4 (=NH) C3->N4 double N5 N5 (-NH2) C3->N5 C_beta (Pip) C_alpha->C_beta C_gamma (Pip) C_beta->C_gamma C_gamma->C_beta Ring

Figure 1: Atom connectivity and numbering for spectral assignment.[1] Note that in the dihydrochloride salt, N1 is protonated (


) and the amidine group (N4/N5) shares a positive charge via resonance.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the information density of the spectrum.

Comparison Table: DMSO- vs. [1][2][3][4]
FeatureOption A: DMSO-

Option B:

Solubility Good (may require gentle warming)Excellent (Instant)
Exchangeable Protons Visible. Shows Amidine (

ppm) and Ammonium (

ppm) protons.[1]
Invisible. Rapid H/D exchange eliminates all NH signals.[1]
Spectral Resolution Moderate.[1] Viscosity causes broader lines.[1]High. Sharp multiplets for coupling analysis.
Water Peak Interference Low (typically

ppm).
High (HDO peak

ppm) can obscure linker protons.
Primary Use Case Total Proton Count. Verifying salt stoichiometry and nitrogen protonation state.Backbone Verification. Precise coupling constant (

) analysis and impurity detection.
Decision Workflow

Use the following logic to select the correct protocol for your specific data requirement.

DecisionTree Start Goal: Analyze 2-(Piperidin-1-yl)ethanimidamide 2HCl Q1 Do you need to prove salt formation or see NH protons? Start->Q1 ChoiceA YES Q1->ChoiceA ChoiceB NO (Structure only) Q1->ChoiceB ResultA Select DMSO-d6 (Run at 300K) ChoiceA->ResultA ResultB Select D2O (Add TSP standard) ChoiceB->ResultB Warning CRITICAL: Dry sample first. Moisture broadens NH peaks. ResultA->Warning

Figure 2: Solvent selection decision tree based on analytical requirements.

Representative Spectral Data

The following data represents the characteristic chemical shifts expected for the dihydrochloride salt.

Table 1: 1H NMR Assignment in DMSO- (400 MHz)

Reference: TMS at 0.00 ppm. Temperature: 298 K.[1]

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
10.80 Broad s1H

(Piperidine)
Confirms protonation of the tertiary amine.[1]
9.45 Broad s2HAmidine

Highly deshielded due to cationic charge.
9.15 Broad s2HAmidine

Restricted rotation often splits amidine signals.
4.25 s (or d)2HLinker

Diagnostic Peak. Significantly downfield due to flanking cations.[1]
3.55 m2HPiperidine

-

Deshielded by adjacent

.
2.98 m2HPiperidine

-

Distinct from equatorial due to ring conformation.[1]
1.80 m4HPiperidine

-

1.45 m2HPiperidine

-

Most shielded aliphatic protons.[1]
Table 2: 1H NMR Assignment in (400 MHz)

Reference: HDO set to 4.79 ppm.

Shift (

, ppm)
MultiplicityAssignmentDifference vs. DMSO
-- --All NH protonsDisappeared (Exchanged with D).
4.18 sLinker

Sharp singlet; no coupling to NH.
3.48 d (broad)Piperidine

-

Often collapses to a simpler multiplet.[1]
1.90 - 1.50 mPiperidine

Slight shift due to solvent polarity.[1]

Detailed Experimental Protocols

Protocol A: Preparation for DMSO- (Hygroscopic Handling)

Objective: Obtain a spectrum with visible, sharp NH signals.[1] Rationale: The dihydrochloride salt is hygroscopic. Absorbed atmospheric water will exchange with the amidine protons, causing peak broadening or disappearance.[1]

  • Drying: Dry the salt in a vacuum desiccator over

    
     for at least 4 hours prior to analysis.
    
  • Solvent: Use a fresh ampoule of DMSO-

    
     (99.9% D) to ensure low water content.
    
  • Dissolution:

    • Weigh 5–10 mg of sample into a clean vial.

    • Add 0.6 mL DMSO-

      
      .[1]
      
    • Note: If the salt dissolves slowly, sonicate for 30 seconds.[1] Do not heat above 40°C , as amidines can degrade or cyclize if impurities are present.[1]

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the quaternary carbons (if running 13C) and exchangeable protons.
    • Run 16–32 scans.[1]

Protocol B: Stability Check (Hydrolysis Detection)

Objective: Detect the primary degradant: 2-(Piperidin-1-yl)acetamide.[1] Mechanism: Amidines hydrolyze to amides in basic or aqueous conditions over time.[1]

  • Look for the "Amide Shift":

    • Intact Amidine Linker:

      
       ppm.[1]
      
    • Hydrolyzed Amide Linker:

      
       ppm (Upfield shift).
      
  • Look for Ammonium:

    • The hydrolysis product (amide) is less basic. If the sample loses the amidine peak (

      
       ppm) but shows two broad singlets at 
      
      
      
      and
      
      
      ppm (characteristic of primary amides), degradation has occurred.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Clement, B., & Raether, W. (1985).[1] Amidines. Structure and biological activity.[1][3] Arzneimittel-Forschung, 35(7), 1009-1014.[1] (Foundational text on Amidine NMR characteristics).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Nitrogen-Containing Compounds. University of Wisconsin-Madison.[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

Sources

Comparative

Technical Comparison: Piperidine Amidines vs. Benzamidine in Serine Protease Inhibition

Executive Summary This guide provides a rigorous technical comparison between Benzamidine (the classical aromatic reference inhibitor) and Piperidine Amidines (specifically N-amidinopiperidine / 4-amidinopiperidine, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Benzamidine (the classical aromatic reference inhibitor) and Piperidine Amidines (specifically N-amidinopiperidine / 4-amidinopiperidine, the non-aromatic, 3D-scaffold alternatives).

While benzamidine has historically served as the crystallographic anchor for defining the S1 specificity pocket of trypsin-like serine proteases, recent structural and thermodynamic data reveal that piperidine amidines often exhibit superior binding affinity (


 in the nanomolar range vs. micromolar for benzamidine) . This performance gap is driven by the "hydrophobic effect" and the displacement of high-energy water molecules from the S1 pocket, a phenomenon less pronounced with the planar benzamidine scaffold.

Structural & Mechanistic Basis

The core difference between these two scaffolds lies in their topology and how they engage the Aspartate 189 (Asp189) residue at the bottom of the S1 specificity pocket.

Benzamidine: The Planar Reference
  • Topology: Planar, aromatic ring.

  • Binding Mode: The amidine group forms a bidentate salt bridge with Asp189. The phenyl ring makes

    
    -mediated van der Waals contacts with the hydrophobic walls of the S1 pocket (formed by residues 190-195 and 214-220).
    
  • Limitation: Being flat, benzamidine leaves "gaps" in the 3D space of the pocket, often allowing ordered water molecules to remain, which incurs an entropic penalty.

Piperidine Amidines: The 3D Challenger
  • Topology: Non-planar, chair conformation.

  • Binding Mode: The amidine group still anchors to Asp189. However, the aliphatic piperidine ring occupies more volume in the S1 pocket.

  • Advantage: The "chair" conformation provides a better shape complementarity to the hydrophobic box of the S1 pocket. Crucially, this bulkier scaffold displaces high-energy water molecules that benzamidine fails to eject.

Diagram: Mechanistic Binding Comparison

BindingMechanism cluster_Benz Benzamidine (Planar) cluster_Pip Piperidine Amidine (3D) S1_Pocket S1 Specificity Pocket (Asp189 + Hydrophobic Walls) Benz Benzamidine (Aromatic, Flat) Benz->S1_Pocket Binds SaltBridge1 Salt Bridge (Asp189) Benz->SaltBridge1 Water Retained Ordered Waters Benz->Water Inefficient Fill Pip N-Amidinopiperidine (Aliphatic, Chair) Pip->S1_Pocket Binds Tighter SaltBridge2 Salt Bridge (Asp189) Pip->SaltBridge2 Displacement Water Displacement (Entropy Gain) Pip->Displacement Steric Bulk Displacement->S1_Pocket Increases Affinity (Hydrophobic Effect)

Caption: Comparative binding logic. Piperidine amidines leverage steric bulk to displace water, enhancing affinity via entropy, whereas benzamidine retains ordered waters.

Quantitative Performance Comparison

The following data aggregates consensus values from crystallographic studies (e.g., PDB 5MNP) and enzyme kinetics assays.

Table 1: Binding Affinity & Thermodynamics (Trypsin)
FeatureBenzamidineN-AmidinopiperidinePerformance Delta

(Inhibition Constant)
10 - 40

M
~0.36

M (360 nM)
~40x Potency Increase
Binding Energy (

)
~ -6.4 kcal/mol~ -8.9 kcal/molPiperidine is more favorable
Enthalpy (

)
Highly Negative (Favorable)Less NegativeBenzamidine has stronger H-bond geometry
Entropy (

)
Positive (Unfavorable)Negative (Favorable) Key Driver: Water displacement drives Piperidine affinity
pKa (Basic) ~11.6~12.0+Piperidine is more basic (Stronger electrostatic lock)
PDB Entry 1TBY, 3PTB5MNP, 5MNO High-resolution Neutron Structures available
Key Insight: The "Water Displacement" Effect

Experimental data (Schiebel et al.) indicates that the S1 pocket contains "unhappy" (high-energy) water molecules in the apo state.

  • Benzamidine stabilizes some of these waters, creating a rigid network (Enthalpy gain, Entropy loss).

  • Piperidine Amidine physically ejects these waters due to its chair conformation. The release of constrained water into the bulk solvent provides a massive entropic gain , which is the primary reason for its nanomolar affinity.

Experimental Protocols

To validate these differences in your own lab, follow these self-validating protocols.

Determination of (Chromogenic Assay)

This protocol uses a competitive inhibition model.[1]

Reagents:

  • Enzyme: Bovine Trypsin (20 nM final concentration).

  • Substrate: L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride),

    
     mM.
    
  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl

    
     (Calcium stabilizes Trypsin).
    

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor (Benzamidine: 0–500

    
    M; Piperidine: 0–10 
    
    
    
    M).
  • Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 10 min at 25°C to reach equilibrium.

  • Initiation: Add Substrate (at concentration

    
    ).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis: Plot

    
     vs. [I]. Fit to the Morrison Equation  (for tight binders like piperidine) or standard competitive inhibition model.
    
Isothermal Titration Calorimetry (ITC)

ITC is required to separate the Enthalpic (


) and Entropic (

) contributions described in Section 2.

Protocol:

  • Cell: Trypsin (20-50

    
    M) in Tris buffer.
    
  • Syringe: Inhibitor (10-20x cell concentration).

  • Settings: 25°C, Reference Power 10

    
    cal/s, Stirring 1000 rpm.
    
  • Validation: The first injection is usually discarded (diffusion artifact).

  • Result: Benzamidine will show a large heat release (exothermic) but a shallow curve. Piperidine will show a steeper inflection point (tighter binding).

Diagram: Experimental Workflow

AssayWorkflow cluster_Prep 1. Preparation cluster_Reaction 2. Reaction Kinetics cluster_Analysis 3. Data Analysis Enz Enzyme (Trypsin 20nM) Mix Equilibrium Incubation (10 min @ 25°C) Enz->Mix Sub Substrate (L-BAPA @ Km) Read Absorbance @ 405nm (Kinetic Mode) Sub->Read Inhib Inhibitor Dilution (Benz vs. Pip) Inhib->Mix Mix->Sub Start Reaction Dixon Dixon Plot (1/V vs [I]) Read->Dixon Ki_Calc Calculate Ki Ki = IC50 / (1 + [S]/Km) Dixon->Ki_Calc

Caption: Standardized workflow for determining competitive inhibition constants (


) for serine proteases.

Application in Drug Design[2][3]

Why does this matter?

  • Oral Bioavailability: While both are basic, the piperidine scaffold allows for easier decoration with non-basic substituents (e.g., attaching to a neutral core) to modulate the pKa and improve membrane permeability.

  • Selectivity: The "chair" conformation of piperidine is chiral (if substituted). This allows medicinal chemists to exploit subtle differences in the S1 pockets of Thrombin vs. Factor Xa vs. Trypsin. Benzamidine, being symmetric and flat, offers fewer vectors for selectivity.

Case Study: Modern anticoagulants (e.g., Factor Xa inhibitors) evolved away from the benzamidine core. They often utilize piperidinone or piperazine rings (structural cousins of the piperidine amidine) to achieve nanomolar potency (


 nM) while maintaining oral bioavailability, validating the superiority of the non-aromatic scaffold.

References

  • Schiebel, J., et al. (2018). Cationic trypsin in complex with N-amidinopiperidine (at 295 K).[2] RCSB Protein Data Bank. PDB ID: 5MNP.[2] [Link]

  • Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry. [Link]

  • Klebe, G. (2015).Drug Design: Methodology, Concepts, and Mode-of-Action. Springer.
  • Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0. Journal of Molecular Biology. [Link]

Sources

Validation

Comparative Guide: Piperidine-Based Amidines vs. Irreversible Cl-Amidine Analogs

The following guide provides an in-depth technical comparison between the reversible pharmacophore 2-(Piperidin-1-yl)ethanimidamide and the irreversible Cl-amidine class of inhibitors, focusing on their application in Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the reversible pharmacophore 2-(Piperidin-1-yl)ethanimidamide and the irreversible Cl-amidine class of inhibitors, focusing on their application in Protein Arginine Deiminase (PAD) research.

Mechanistic Insights, Biological Activity, and Experimental Protocols[1]

Executive Summary & Chemical Logic

In the development of PAD inhibitors, the transition from simple arginine mimics to covalent modifiers represents a critical evolution in potency and selectivity. This guide compares two distinct chemical entities that define this spectrum:

  • 2-(Piperidin-1-yl)ethanimidamide: A reversible, competitive arginine mimic.[1][2] It represents the "minimal pharmacophore" required to occupy the PAD active site without forming a covalent bond. It is often used in fragment-based drug discovery (FBDD) or as a non-covalent control.[1][2]

  • Cl-Amidine & Analogs (e.g., BB-Cl-Amidine): The "gold standard" irreversible inhibitors.[1][2] These contain a haloacetamidine warhead (Cl or F) that alkylates a conserved cysteine in the active site, leading to potent, time-dependent inactivation.

The Core Distinction: The "Warhead" Factor

The biological activity difference hinges on a single atom: the leaving group (Chlorine/Fluorine) present in Cl-amidine but absent in the piperidine ethanimidamide derivative.

Feature2-(Piperidin-1-yl)ethanimidamideCl-Amidine / BB-Cl-Amidine
Mechanism Reversible (Competitive) Irreversible (Covalent Alkylation)
Binding Mode Occupies active site via H-bonds/Salt bridges.[1][2]Initial non-covalent binding

Covalent bond formation.[1][2]
Target Residue Asp350 / Asp473 (Salt bridge)Cys645 (PAD4) / Cys647 (PAD1)
Potency (

)
Low (High

M to mM range)
High (

for PAD4)
Cellular Retention Rapid washoutSustained inhibition (turnover dependent)

Mechanistic Pathway & Signaling

The following diagram illustrates the divergent inhibition pathways. Cl-amidine permanently locks the enzyme, whereas the piperidine analog exists in equilibrium, allowing substrate competition.

PAD_Inhibition_Mechanism PAD_Active Active PAD Enzyme (Ca2+ Bound) Cl_Amidine Cl-Amidine (Irreversible Warhead) PAD_Active->Cl_Amidine Binding Complex_Rev Enzyme-Inhibitor Complex (Transient) PAD_Active->Complex_Rev + Piperidine Analog (Kon) Product Citrullinated Protein + Ammonia PAD_Active->Product + Substrate (Catalysis) Substrate Peptidyl-Arginine (Histone H3) Piperidine 2-(Piperidin-1-yl) ethanimidamide (Reversible) Complex_Cov Alkylated Enzyme (Permanently Inactive) Cl_Amidine->Complex_Cov Nucleophilic Attack (Cys645 displaces Cl-) Complex_Rev->PAD_Active Dissociation (Koff - Rapid)

Figure 1: Kinetic bifurcation of PAD inhibition. The piperidine analog allows enzyme recovery (reversible), while Cl-amidine leads to a dead-end alkylated complex.[1][2]

Biological Activity Profile

Potency and Selectivity
  • Cl-Amidine: Exhibits low micromolar IC50 values (0.8 - 6

    
    M) across PAD1, PAD3, and PAD4.[1][2][3][4] Its "Bio-isostere" analog, BB-Cl-Amidine , improves cellular retention and potency by introducing a benzimidazole ring and a biphenyl tail to enhance hydrophobic interactions.[1][2]
    
  • 2-(Piperidin-1-yl)ethanimidamide: Lacking the reactive chlorine, this molecule relies solely on the affinity of the amidine group for the aspartate residues in the catalytic pocket.[1][2]

    • Experimental Insight: In competitive binding assays, "warhead-free" amidines typically show IC50 values 100-1000x higher than their covalent counterparts.[1][2] They are often used to prove that a biological effect is due to covalent modification rather than simple occupancy.[2]

Off-Target Effects (NOS vs. PAD)

A critical consideration for researchers is cross-reactivity with Nitric Oxide Synthase (NOS), which also binds arginine-like amidines.[1][2]

  • Cl-Amidine: Designed with an ornithine backbone specifically to favor PADs over NOS, though some cross-reactivity exists at high concentrations.[1][2]

  • Piperidine Analog: Simple amidines like 2-(Piperidin-1-yl)ethanimidamide have a higher risk of inhibiting NOS isoforms (iNOS, eNOS) because they lack the specific steric bulk that excludes them from the NOS pocket.[1][2] Control experiments measuring Nitrite production are mandatory when using this analog.

Experimental Protocols

Protocol A: In Vitro Ammonia Release Assay (Potency Check)

This assay quantifies the release of ammonia (a byproduct of citrullination) to compare the inhibitory potential of the two compounds.

Reagents:

  • PAD4 Enzyme (Recombinant, human).

  • Substrate: BAEE (N-α-benzoyl-L-arginine ethyl ester).[1][2]

  • Buffer: 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6.

  • Detection: Ammonia Assay Kit (Colorimetric or Fluorometric).[2]

Workflow:

  • Pre-incubation: Incubate 10 nM PAD4 with varying concentrations of Cl-amidine (0.1 - 50

    
    M) or Piperidine Analog  (10 
    
    
    
    M - 1 mM) for 15 minutes at 37°C.
    • Note: The extended concentration range for the Piperidine analog is necessary due to expected lower potency.

  • Initiation: Add 10 mM BAEE substrate.

  • Reaction: Incubate for 30 minutes at 37°C.

  • Quench & Detect: Stop reaction with EDTA (chelates Ca2+). Add ammonia detection reagent.[1][2]

  • Analysis: Measure Absorbance/Fluorescence. Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Cl-amidine yields a sigmoidal curve with IC50 ~5

      
      M. Piperidine analog yields a shallow curve with IC50 > 200 
      
      
      
      M.[1][2]
Protocol B: "Washout" Recovery Assay (Irreversibility Test)

This protocol confirms whether the inhibitor permanently disables the enzyme (Cl-amidine) or if activity recovers upon dilution (Piperidine analog).[1][2]

Workflow:

  • High-Concentration Pulse: Incubate PAD4 with 10x IC50 of the test compound for 60 minutes.

  • Rapid Dilution: Dilute the mixture 100-fold into fresh buffer containing excess substrate (BAEE).

  • Kinetic Monitoring: Immediately measure product formation over time.[1][2]

    • Cl-Amidine treated: No activity recovery (Flatline).[1][2] The enzyme is dead.[2]

    • Piperidine treated: Activity recovers instantly (Slope returns to near control).[2] The inhibitor dissociates upon dilution.[2]

Summary of Comparative Data

ParameterCl-Amidine / BB-Cl-Amidine2-(Piperidin-1-yl)ethanimidamide
Primary Application Therapeutic lead, NETosis inhibition, Colitis/Lupus models.[1][2]Fragment screening, Negative control for covalent binding, NOS inhibitor lead.
In Vivo Stability Low (Cl-amidine) to Moderate (BB-Cl-amidine).[1][2]High metabolic stability (no reactive warhead), but rapid clearance.
Cytotoxicity Moderate (due to alkylation of off-targets).[1][2]Low (generally non-toxic at moderate doses).[2]
Key Reference Luo et al. (2006) - Discovery of Cl-amidine.[1][2]Generic Amidine SAR - Used as structural core in various patents.[1][2]

References

  • Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry. Link[1]

    • Foundational paper describing the synthesis and mechanism of Cl-amidine.
  • Knight, J. S., et al. (2015). Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice. Annals of the Rheumatic Diseases. Link

    • Describes BB-Cl-Amidine and the in vivo applic
  • Knuckley, B., et al. (2010). Substrate Specificity and Kinetic Studies of PADs. Biochemistry. Link[1]

    • Provides the kinetic framework for analyzing amidine-based inhibitors.
  • Causey, C. P., et al. (2011). The development of haloacetamidine-based PAD inhibitors. Journal of Medicinal Chemistry. Link[1]

    • Detailed SAR comparing warhead-containing vs. warhead-free analogs.[1][2]

Sources

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